2-(ethylsulfonylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide
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Overview
Description
2-(ethylsulfonylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core, which is a common structural motif in many biologically active molecules, and is modified with an ethylsulfonylamino group and a cyclopropylmethyl group.
Preparation Methods
The synthesis of 2-(ethylsulfonylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzamide core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the ethylsulfonylamino group: This step involves the reaction of the benzamide with ethylsulfonyl chloride in the presence of a base.
Attachment of the cyclopropylmethyl group: This can be done through a nucleophilic substitution reaction using a cyclopropylmethyl halide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(ethylsulfonylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The ethylsulfonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(ethylsulfonylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzamide derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide involves its interaction with specific molecular targets. The ethylsulfonylamino group may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity. The cyclopropylmethyl group may provide steric hindrance, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 2-(ethylsulfonylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide include other benzamide derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- N-(2-hydroxyethyl)benzamide
- N-(2-methoxyethyl)benzamide
- N-(2-aminomethyl)benzamide
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(ethylsulfonylamino)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-27(25,26)22-17-11-7-6-10-16(17)19(24)21-14-20(12-13-20)18(23)15-8-4-3-5-9-15/h3-11,18,22-23H,2,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXRBLGAPXXHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2(CC2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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